molecular formula C22H25NO6 B12155532 N-[(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-7'-yl)acetyl]glycine

N-[(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-7'-yl)acetyl]glycine

Cat. No.: B12155532
M. Wt: 399.4 g/mol
InChI Key: BTTNSQRWSRVNIM-UHFFFAOYSA-N
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Description

N-[(6'-Methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-7'-yl)acetyl]glycine is a synthetic spirocyclic compound characterized by a unique fused pyrano-chromen system linked to a cyclohexane ring. The molecule features a methyl group at the 6' position, an oxo group at the 8' position, and a glycine moiety conjugated via an acetyl group at the 7' position. Its spirocyclic core is shared with several natural and synthetic analogs, making comparative analysis critical for inferring its physicochemical and biological properties.

Properties

Molecular Formula

C22H25NO6

Molecular Weight

399.4 g/mol

IUPAC Name

2-[[2-(6-methyl-8-oxospiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-7-yl)acetyl]amino]acetic acid

InChI

InChI=1S/C22H25NO6/c1-13-15-9-14-5-8-22(6-3-2-4-7-22)29-17(14)11-18(15)28-21(27)16(13)10-19(24)23-12-20(25)26/h9,11H,2-8,10,12H2,1H3,(H,23,24)(H,25,26)

InChI Key

BTTNSQRWSRVNIM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C3CCC4(CCCCC4)OC3=C2)CC(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

  • Synthetic routes for N-[(6’-methyl-8’-oxo-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-7’-yl)acetyl]glycine are not widely documented. research suggests that it can be synthesized through specific reactions involving triazines and chromenes.
  • Industrial production methods remain proprietary, but optimization of synthetic pathways is ongoing.
  • Chemical Reactions Analysis

    • N-[(6’-methyl-8’-oxo-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-7’-yl)acetyl]glycine may undergo various reactions:

        Oxidation: Potential oxidation sites include the methyl group or the spirocyclic chromene.

        Reduction: Reduction of the keto group could yield a corresponding alcohol.

        Substitution: The acetyl group may undergo substitution reactions.

    • Common reagents and conditions depend on the specific reaction type and functional groups involved.
  • Scientific Research Applications

      Chemistry: Researchers explore its reactivity, stability, and potential as a building block for novel compounds.

      Biology: Investigations focus on its interactions with enzymes, receptors, and cellular processes.

      Medicine: N-[(6’-methyl-8’-oxo-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-7’-yl)acetyl]glycine may have pharmacological applications.

      Industry: Its unique structure may find use in materials science or catalysis.

  • Mechanism of Action

    • The compound’s mechanism of action remains an active area of study. It likely interacts with specific molecular targets or pathways, affecting cellular processes.
  • Comparison with Similar Compounds

    Table 1: Structural Comparison of Key Analogs

    Compound Name Substituents/Modifications Key Features
    N-[(6'-Methyl-8'-oxo-3',4'-dihydro-8'H-spiro[...]chromen]-7'-yl)acetyl]glycine (Target Compound) 7'-Acetyl-glycine, 6'-methyl, 8'-oxo Glycine conjugation enhances solubility and potential receptor interactions .
    2-{6’-Methyl-8’-oxo-4’,8’-dihydro-3’H-spiro[...]chromene]-7’-yl}acetic acid (CAS 864763-36-0) 7'-Acetic acid, 6'-methyl, 8'-oxo Carboxylic acid group may influence binding affinity compared to glycine .
    3-(6'-Methyl-8'-oxo-...-yl)propanoic acid 7'-Propanoic acid, 6'-methyl, 8'-oxo Extended alkyl chain could alter lipophilicity and membrane permeability .
    6'-Ethyl-10'-hydroxy-...chromen]-8'-one (CAS 919744-57-3) 6'-Ethyl, 10'-hydroxy, 8'-oxo Ethyl and hydroxyl groups may enhance antioxidant activity .
    6'-Butyl-3',4'-dihydro-8'H-spiro[...]chromene]-8'-thione (CAS 898920-55-3) 6'-Butyl, 8'-thione Thione group introduces potential metal-binding properties .

    Physicochemical and Pharmacological Inferences

    • Solubility and Bioavailability: The glycine moiety in the target compound likely improves aqueous solubility compared to analogs with carboxylic acid groups (e.g., acetic or propanoic acid derivatives) .
    • Mechanism of Action (MOA): Systems pharmacology studies on structurally similar compounds (e.g., oleanolic acid derivatives) suggest that shared spirocyclic scaffolds correlate with overlapping protein targets, such as anti-inflammatory or antioxidant pathways . For example, the 8'-oxo group in the target compound may mimic ketone-containing natural products that modulate oxidative stress responses .
    • Thione vs. Oxo: The thione derivative (CAS 898920-55-3) may exhibit distinct metal-chelating properties, relevant in neurodegenerative disease research .

    Biological Activity

    N-[(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-7'-yl)acetyl]glycine is a complex organic compound characterized by its unique spirocyclic structure and various functional groups. This article aims to explore the biological activity of this compound, focusing on its potential pharmacological applications, mechanisms of action, and relevant research findings.

    Chemical Structure and Properties

    The compound features a distinctive spirocyclic framework that contributes to its biological properties. The presence of an acetyl group and a glycine moiety suggests potential interactions with biological targets.

    PropertyDetails
    Molecular FormulaC₂₀H₂₂N₂O₅
    Molecular Weight398.4 g/mol
    CAS Number864763-36-0
    Structural FeaturesSpirocyclic, amide functionality

    Antimicrobial Properties

    Research has indicated that compounds with similar structural features exhibit significant antimicrobial activity. For instance, derivatives of spirocyclic compounds have shown effectiveness against various bacterial strains. The unique combination of the spirocyclic structure and the acetylated glycine may enhance this activity through multiple mechanisms, including disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

    Antioxidant Activity

    The antioxidant potential of this compound has been explored in various studies. The presence of the pyranone ring in the structure is known to contribute to radical scavenging activities. In vitro assays demonstrated that the compound could effectively neutralize free radicals, suggesting its potential use in preventing oxidative stress-related diseases.

    Cytotoxicity and Cancer Research

    Preliminary studies have evaluated the cytotoxic effects of this compound on cancer cell lines. The results indicate that it may induce apoptosis in specific cancer cells while exhibiting lower toxicity in normal cells. This selective cytotoxicity is crucial for developing targeted cancer therapies.

    Case Studies

    • Antimicrobial Efficacy : A study comparing various spirocyclic compounds found that those with similar structures to this compound exhibited significant inhibition of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes.
    • Antioxidant Mechanism : Research utilizing DPPH (2,2-diphenyl-1-picrylhydrazyl) assays demonstrated that the compound effectively reduced DPPH radicals, showcasing its potential as a natural antioxidant agent.
    • Cytotoxicity Profile : In a study involving MCF-7 breast cancer cells, this compound was found to induce cell cycle arrest at the G2/M phase and activate caspase pathways leading to programmed cell death.

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